Cas no 5980-31-4 (Hexedine)

Hexedine structure
Hexedine structure
Product Name:Hexedine
CAS No:5980-31-4
MF:C22H45N3
MW:351.612806081772
CID:370723
PubChem ID:22291
Update Time:2025-04-19

Hexedine Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazo[1,5-c]imidazole,2,6-bis(2-ethylhexyl)hexahydro-7a-methyl-
    • Hexedine
    • 2,5-c]imidazole
    • 2,6-bis-(2-ethyl-hexyl)-hexahydro-7a-methyl-imidazo[1,5-c]imidazole
    • Esedina
    • Esedina [DCIT]
    • Hexedina
    • Hexedinum
    • Hexedinum [INN-Latin]
    • Sterisol
    • Sterisol (TN)
    • NSC356715
    • UNII-LRE2528Y9E
    • NS00123572
    • Q27283149
    • SCHEMBL151813
    • 5980-31-4
    • HEXEDINE [INN]
    • Hexedine (USAN/INN)
    • HEXETIDINE IMPURITY C [EP IMPURITY]
    • 2,6-Bis(2-ethylhexyl)-7a-methylhexahydro-1H-imidazo[1,5-c]imidazole
    • NSC-356715
    • Hexedina [INN-Spanish]
    • HEXEDINE [MI]
    • 1H-Imidazo[1, 2,6-bis(2-ethylhexyl)hexahydro-7a-methyl-
    • 2,6-Bis(2-ethylhexyl)-hexahydro-7a-methyl-1H-imidazo(1,5-c)imidazole
    • LRE2528Y9E
    • W 4701
    • 2,6-Bis(2-ethylhexyl)-hexahydro-7a-methyl-1H-imidazo[1,5-c]imidazole
    • 1H-Imidazo(1,5-c)imidazole, 2,6-bis(2-ethylhexyl)hexahydro-7a-methyl-
    • Hexetidine Imp. C (EP); 2,6-Bis(2-ethylhexyl)-7a-methylhexahydro-1H-imidazo[1,5-c]imidazole; Hexedine; Hexetidine Impurity C
    • CHEMBL2104884
    • DTXSID70863669
    • 2,6-bis(2-ethylhexyl)-7a-methyl-1,3,5,7-tetrahydroimidazo[1,5-c]imidazole
    • D04437
    • 2,6-Bis(2-ethylhexyl)-7a-methylhexahydro-1H-imidazo[1,5-c]imidazole (Hexedine)
    • W-4701
    • HEXEDINE [USAN]
    • AKOS040752012
    • Hexedine [USAN:INN]
    • NSC 356715
    • Inchi: 1S/C22H45N3/c1-6-10-12-20(8-3)14-23-16-22(5)17-24(19-25(22)18-23)15-21(9-4)13-11-7-2/h20-21H,6-19H2,1-5H3
    • InChI Key: MSJBLPVXRJMJSY-UHFFFAOYSA-N
    • SMILES: N12CN(CC(CC)CCCC)CC1(C)CN(CC(CC)CCCC)C2

Computed Properties

  • Exact Mass: 351.36165
  • Monoisotopic Mass: 351.361
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 12
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 6.6
  • Topological Polar Surface Area: 9.7A^2

Experimental Properties

  • Density: 0.94
  • Boiling Point: bp0.025 131°
  • Flash Point: 160.8°C
  • Refractive Index: nD22 1.4660
  • PSA: 9.72

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